DAOS

Description

The exact mass of the compound N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C13H21NO6S |

|---|---|

Molecular Weight |

319.38 g/mol |

IUPAC Name |

3-(N-ethyl-3,5-dimethoxyanilino)-2-hydroxypropane-1-sulfonic acid |

InChI |

InChI=1S/C13H21NO6S/c1-4-14(8-11(15)9-21(16,17)18)10-5-12(19-2)7-13(6-10)20-3/h5-7,11,15H,4,8-9H2,1-3H3,(H,16,17,18) |

InChI Key |

BTIDJAQNJLWPTI-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC(CS(=O)(=O)O)O)C1=CC(=CC(=C1)OC)OC |

Pictograms |

Irritant |

Synonyms |

2-DAOS N-ethyl-N-(2-hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline |

Origin of Product |

United States |

Foundational & Exploratory

The Chemical Core of DAOS: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties and applications of N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline, sodium salt, commonly known as DAOS. This highly water-soluble aniline derivative is a key Trinder's reagent, widely utilized in diagnostic and biochemical colorimetric assays.

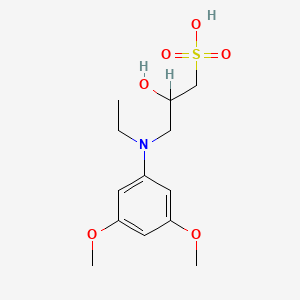

Chemical Identity and Structure

This compound is systematically named Sodium 3-((3,5-dimethoxyphenyl)(ethyl)amino)-2-hydroxypropane-1-sulfonate. Its chemical structure is characterized by an N-ethyl-3,5-dimethoxyaniline core functionalized with a 2-hydroxy-3-sulfopropyl group, which imparts high water solubility.

Visualizing the Core: The Chemical Structure of this compound

The following diagram illustrates the two-dimensional chemical structure of the this compound molecule.

Caption: 2D structure of the this compound anion.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| IUPAC Name | Sodium 3-((3,5-dimethoxyphenyl)(ethyl)amino)-2-hydroxypropane-1-sulfonate | [1][2] |

| Synonyms | This compound, this compound sodium salt | [2] |

| CAS Number | 83777-30-4 | [1][3] |

| Molecular Formula | C₁₃H₂₀NNaO₆S | [1][3] |

| Molecular Weight | 341.36 g/mol | [3][4] |

| Appearance | White to off-white or slight blueish crystalline powder | [1][4] |

| Solubility | Soluble in water | [1] |

| Storage Temperature | 0-8 °C, protected from light | [1][2] |

| Purity | ≥ 98.0% | [4] |

| UV Absorption Maxima (λmax) | 220.5 nm and 256.8 nm (in water at pH 6.9) |

Core Application: Enzymatic Determination of Hydrogen Peroxide

This compound is a chromogenic substrate extensively used in coupled enzyme assays that produce hydrogen peroxide (H₂O₂). The underlying principle is the peroxidase-catalyzed oxidative coupling of this compound with a coupler, typically 4-aminoantipyrine (4-AAP), in the presence of H₂O₂. This reaction yields a highly colored quinoneimine dye, the absorbance of which is directly proportional to the concentration of H₂O₂.

Signaling Pathway: The Trinder Reaction

The logical flow of the Trinder reaction, which is central to the utility of this compound, is depicted below.

Caption: Oxidative coupling of this compound in a typical enzymatic assay.

Experimental Protocol: Quantification of Glucose using a this compound-based GOD-POD Assay

This section provides a detailed methodology for the determination of glucose concentration in a sample, a common application of this compound. This protocol is based on the Glucose Oxidase-Peroxidase (GOD-POD) method.[5][6]

Principle

Glucose is oxidized by glucose oxidase (GOD) to produce gluconic acid and hydrogen peroxide (H₂O₂). The H₂O₂ then reacts with this compound and 4-aminoantipyrine (4-AAP) in a reaction catalyzed by peroxidase (POD) to form a red quinoneimine dye. The intensity of the color, measured spectrophotometrically, is proportional to the glucose concentration in the sample.[5]

Materials and Reagents

-

This compound Solution: Prepare a stock solution of this compound in a suitable buffer (e.g., phosphate buffer). The final concentration in the reaction mixture should be optimized, but a starting point is 0.5-2.0 mmol/L.

-

4-Aminoantipyrine (4-AAP) Solution: Prepare a stock solution of 4-AAP in the same buffer. A typical final concentration is 0.3-1.0 mmol/L.

-

Peroxidase (POD) Solution: A solution of horseradish peroxidase with an activity of approximately 1 kU/L.

-

Glucose Oxidase (GOD) Solution: A solution of glucose oxidase with an activity of approximately 15 kU/L.

-

Phosphate Buffer: 100 mM, pH 7.0.

-

Glucose Standard Solution: A solution of known glucose concentration (e.g., 100 mg/dL or 5.55 mmol/L) for calibration.

-

Sample: Serum, plasma, or other biological fluids.

-

Spectrophotometer or Microplate Reader: Capable of measuring absorbance at approximately 592 nm.

Assay Procedure

-

Reagent Preparation: Prepare a working color reagent by mixing the this compound solution, 4-AAP solution, POD solution, and GOD solution in phosphate buffer. The exact ratios should be optimized for sensitivity and stability. A common approach is to have a single stable reagent containing all components.

-

Assay Setup:

-

Reaction Initiation: Add 1.0 mL of the working color reagent to each tube/well.[6]

-

Incubation: Mix the contents of the tubes/wells thoroughly and incubate at 37°C for 10-15 minutes or at room temperature (20-25°C) for 30 minutes.[7]

-

Measurement: Measure the absorbance of the "Standard" and "Test" samples against the "Blank" at 592 nm. The color is typically stable for 15-30 minutes after incubation.[5]

Calculation of Results

The glucose concentration in the sample is calculated using the following formula:

Glucose Concentration (mg/dL) = (Absorbance of Test / Absorbance of Standard) x Concentration of Standard (mg/dL)

Experimental Workflow

The following diagram outlines the key steps in the experimental protocol for glucose determination using this compound.

Caption: Step-by-step workflow for the quantification of glucose.

References

- 1. N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline sodium salt|lookchem [lookchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline 83777-30-4 [sigmaaldrich.com]

- 4. N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline s… [cymitquimica.com]

- 5. atlas-medical.com [atlas-medical.com]

- 6. Peroxidase-Coupled Glucose Method - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. gmcsurat.edu.in [gmcsurat.edu.in]

The Core Principle and Application of DAOS Reagent in Modern Biosensing: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The landscape of biochemical analysis and clinical diagnostics is continually advancing, driven by the need for highly sensitive, stable, and water-soluble reagents. Among these, N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline sodium salt, commonly known as DAOS, has emerged as a pivotal chromogenic substrate. As a member of the "new Trinder's reagents," this compound offers significant advantages in assays requiring the enzymatic determination of various analytes. This technical guide provides a comprehensive overview of the core principle of action of the this compound reagent, detailed experimental protocols for its key applications, and a summary of its quantitative performance characteristics to aid researchers and professionals in leveraging this versatile tool.

The Fundamental Principle: Peroxidase-Mediated Oxidative Coupling

The utility of the this compound reagent is centered on its participation in a Trinder reaction, a widely employed method for the colorimetric determination of hydrogen peroxide (H₂O₂). The core of this principle is a peroxidase-catalyzed oxidative coupling reaction. In this reaction, this compound couples with a hydrogen donor, most commonly 4-aminoantipyrine (4-AAP), in the presence of hydrogen peroxide and a peroxidase enzyme, such as horseradish peroxidase (HRP). This reaction yields a highly colored and stable quinone-imine dye.[1][2] The intensity of the resulting color is directly proportional to the initial concentration of hydrogen peroxide, which can be measured spectrophotometrically.

The versatility of the this compound reagent lies in its ability to be integrated into a multitude of enzymatic assays where the final product is hydrogen peroxide. By coupling the activity of specific oxidases to the this compound/4-AAP colorimetric system, a wide array of analytes, including glucose, cholesterol, and triglycerides, can be accurately quantified.[3][4][5]

Quantitative Performance Characteristics of this compound-Based Assays

The efficacy of a chromogenic reagent is defined by its quantitative performance metrics. The this compound reagent, in conjunction with 4-AAP, produces a quinone-imine dye with a distinct absorbance spectrum. While the precise molar absorptivity can vary with reaction conditions, the available data provides a solid foundation for assay development and validation.

| Parameter | Value | Analyte/Conditions | Reference |

| Wavelength of Maximum Absorbance (λmax) | 550 - 600 nm | General | [6] |

| 600 nm | Cholesterol Assay | [6] | |

| Optimal pH | 7.0 | Cholesterol Assay (Phosphate Buffer) | [4] |

| 8.4 | Modified Trinder's Reaction | [3] | |

| Limit of Detection (LOD) | 0.03 mmol/L | Cholesterol | [3] |

| 7 mg/dL | Direct LDL Cholesterol | [7] | |

| Limit of Quantification (LOQ) | 0.09 mmol/L | Cholesterol | [3] |

Signaling Pathways and Reaction Mechanisms

The application of the this compound reagent in quantifying specific analytes involves a cascade of enzymatic reactions that culminate in the production of hydrogen peroxide. The subsequent oxidative coupling of this compound and 4-AAP serves as the final detection step. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways for key analytes.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the determination of glucose, total cholesterol, and triglycerides using this compound-based colorimetric assays. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and sample types.

Glucose Assay

Principle: Glucose is oxidized by glucose oxidase (GOD) to produce gluconic acid and hydrogen peroxide. The hydrogen peroxide then reacts with this compound and 4-AAP in the presence of peroxidase (POD) to form a colored quinone-imine dye.[8]

Reagents:

-

Phosphate Buffer (0.1 M, pH 7.0): Dissolve appropriate amounts of monobasic and dibasic sodium phosphate in deionized water.

-

GOD-POD-DAOS-4-AAP Reagent:

-

Glucose Oxidase (≥1.5 kU/L)

-

Peroxidase (≥1.5 kU/L)

-

4-Aminoantipyrine (0.77 mmol/L)

-

This compound (concentration to be optimized, typically in a similar molar range to 4-AAP)

-

Phenol (11 mmol/L) - Note: Some formulations may include phenol as a stabilizer or enhancer.

-

Dissolve the components in the phosphate buffer. This reagent should be protected from light.

-

-

Glucose Standard (100 mg/dL): A certified glucose standard solution.

-

Sample: Serum, plasma, or other biological fluids.

Procedure:

-

Label three test tubes: "Blank," "Standard," and "Sample."

-

Pipette 10 µL of deionized water into the "Blank" tube.

-

Pipette 10 µL of Glucose Standard into the "Standard" tube.

-

Pipette 10 µL of the sample into the "Sample" tube.

-

Add 1.0 mL of the GOD-POD-DAOS-4-AAP reagent to each tube.

-

Mix thoroughly and incubate at 37°C for 10 minutes or at room temperature (15-25°C) for 25 minutes.[9]

-

Measure the absorbance of the "Standard" and "Sample" against the "Blank" at 505 nm.[8]

Calculation: Glucose Concentration (mg/dL) = (Absorbance of Sample / Absorbance of Standard) x Concentration of Standard

Total Cholesterol Assay

Principle: Cholesterol esters are hydrolyzed to free cholesterol by cholesterol esterase (CHE). Free cholesterol is then oxidized by cholesterol oxidase (CHOD) to produce cholest-4-en-3-one and hydrogen peroxide. The hydrogen peroxide subsequently reacts with this compound and 4-AAP in the presence of peroxidase (POD) to form a colored product.[10]

Reagents:

-

Buffer Solution (e.g., 50 mmol/L MES buffer, pH 6.9): Prepare as per standard laboratory procedures.

-

Chromogen Substrate Reagent:

-

Cholesterol Esterase (e.g., 1.6 units/mL)

-

Cholesterol Oxidase (e.g., 0.31 units/mL)

-

Peroxidase (HRP) (e.g., 5.2 units/mL)

-

This compound (e.g., 0.95 mmol/L)

-

4-Aminoantipyrine (e.g., 0.19 mmol/L)

-

Ascorbate Oxidase (e.g., 4.4 units/mL) - To mitigate interference from ascorbic acid.

-

Dissolve the components in the buffer solution. This reagent should be protected from light.

-

-

Cholesterol Standard (200 mg/dL): A certified cholesterol standard solution.

-

Sample: Serum or plasma.

Procedure:

-

Prepare a standard curve by serially diluting the Cholesterol Standard.

-

In a 96-well microplate, add 2 µL of the sample, standards, and a blank (buffer) to separate wells.

-

Add 200 µL of the Chromogen Substrate Reagent to each well.

-

Mix gently and incubate at 37°C for 5 minutes.[10]

-

Measure the absorbance at 600 nm using a microplate reader.[10]

Calculation: Determine the cholesterol concentration of the samples from the standard curve.

Triglyceride Assay

Principle: Triglycerides are hydrolyzed by lipoprotein lipase (LPL) to glycerol and free fatty acids. Glycerol is then phosphorylated by glycerol kinase (GK) to glycerol-1-phosphate, which is subsequently oxidized by glycerol phosphate oxidase (GPO) to dihydroxyacetone phosphate and hydrogen peroxide. The hydrogen peroxide is then measured using the this compound/4-AAP colorimetric system.

Reagents:

-

Working Reagent: A commercially available or laboratory-prepared reagent containing:

-

Lipoprotein Lipase

-

Glycerol Kinase

-

Glycerol Phosphate Oxidase

-

Peroxidase

-

4-Aminoantipyrine

-

This compound

-

ATP

-

Buffer (e.g., pH 7.0)

-

-

Triglyceride Standard (e.g., 200 mg/dL): A certified triglyceride standard solution.

-

Sample: Serum or plasma.

Procedure:

-

Prepare a standard curve by serially diluting the Triglyceride Standard.

-

In a 96-well plate, add 2 µL of the sample, standards, and a blank (deionized water) to separate wells.

-

Add 200 µL of the Working Reagent to each well.

-

Incubate the plate at 37°C for 5 minutes.

-

Measure the absorbance at 500 nm.

Calculation: Determine the triglyceride concentration of the samples from the standard curve.

Conclusion

The this compound reagent stands as a robust and versatile tool in the arsenal of researchers and diagnostic professionals. Its high water solubility, stability, and sensitivity make it an excellent choice for a wide range of colorimetric assays based on the Trinder reaction. By understanding the core principle of peroxidase-mediated oxidative coupling and the specific enzymatic pathways for different analytes, laboratories can effectively develop and implement reliable and accurate quantitative assays. The provided protocols and diagrams serve as a foundational guide for the application of this compound in the determination of glucose, cholesterol, and triglycerides, paving the way for further innovation and application in the field of biochemical analysis.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. assaygenie.com [assaygenie.com]

- 4. Simple, sensitive and specific quantification of diamine oxidase activity in complex matrices using newly discovered fluorophores derived from natural substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cholesterol Assay Kits | [Life Science]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 6. atlas-medical.com [atlas-medical.com]

- 7. The kinetics of the enzyme-substrate compound of peroxidase. 1943 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. m.youtube.com [m.youtube.com]

- 10. wjarr.com [wjarr.com]

The Water Solubility and Stability of DAOS: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the water solubility and stability of the compound N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline, sodium salt, commonly known as DAOS. This compound is a highly water-soluble aniline derivative, frequently utilized as a Trinder's reagent in diagnostic assays and various biochemical examinations.[1][2] Its utility is primarily in the colorimetric determination of hydrogen peroxide, which is a byproduct of enzymatic reactions involving analytes like glucose, cholesterol, and triglycerides.[1][2][3]

Core Properties of this compound

This compound is a white to off-white crystalline powder.[4] Its chemical structure, featuring a sulfopropyl group, confers high water solubility, a critical attribute for its application in aqueous biochemical assays.[4]

Quantitative Data Summary

The following tables summarize the known quantitative data regarding the water solubility and stability of this compound.

Table 1: Water Solubility of this compound [4]

| Parameter | Value |

| Water Solubility | > 50 mg/mL |

Table 2: Stability Profile of this compound [4][5]

| Parameter | Value and Conditions |

| Shelf Life | Up to 3 years |

| Storage Conditions | 0–5°C, protected from light and moisture |

| Degradation Factors | Prolonged exposure to light, elevated temperatures |

Experimental Protocols

Detailed methodologies for determining the key parameters of water solubility and stability for compounds like this compound are provided below. These protocols are based on established scientific principles and regulatory guidelines.

Protocol for Determining Water Solubility (Shake-Flask Method)

This method is a standard procedure for determining the solubility of a substance in water.

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound powder to a known volume of purified water in a flask.

-

Seal the flask to prevent evaporation.

-

-

Equilibration:

-

Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A mechanical shaker or magnetic stirrer can be used.

-

-

Phase Separation:

-

After equilibration, allow the solution to stand undisturbed to let the undissolved solid settle.

-

Centrifuge the solution to ensure complete separation of the solid and liquid phases.

-

-

Sampling and Analysis:

-

Carefully withdraw a sample from the clear supernatant.

-

Filter the sample through a non-adsorptive filter (e.g., 0.22 µm) to remove any remaining solid particles.

-

-

Quantification:

-

Analyze the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or spectrophotometry.

-

The solubility is then expressed as the mass of solute per volume of solvent (e.g., mg/mL or g/L).

-

Protocol for Stability Testing (Forced Degradation Studies)

Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods. These protocols are based on the principles outlined in the ICH Q1B guidelines for photostability testing.[6][7]

-

Sample Preparation:

-

Prepare solutions of this compound in purified water at a known concentration.

-

-

Stress Conditions:

-

Acid and Base Hydrolysis: Expose the this compound solution to acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions.

-

Oxidative Degradation: Treat the this compound solution with an oxidizing agent (e.g., 3% hydrogen peroxide).

-

Thermal Degradation: Store the this compound solution at elevated temperatures (e.g., 40°C, 60°C).

-

Photostability: Expose the this compound solution to a controlled light source, as specified in ICH Q1B guidelines. A control sample should be kept in the dark under the same temperature conditions.

-

-

Time Points:

-

Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours) from each stress condition.

-

-

Analysis:

-

Analyze the samples using a validated stability-indicating HPLC method to determine the concentration of the remaining this compound and to detect and quantify any degradation products.

-

-

Data Evaluation:

-

Calculate the percentage of degradation for each condition and time point. This data helps in identifying the degradation pathways and the conditions under which the compound is unstable.

-

Visualization of this compound in Action

The Trinder Reaction Signaling Pathway

This compound is a key component in the Trinder reaction, which is widely used for the enzymatic determination of various analytes.[8] The following diagram illustrates the general workflow of this reaction.

Caption: Workflow of the Trinder reaction using this compound.

Experimental Workflow for Solubility Determination

The following diagram outlines the key steps in the experimental workflow for determining the water solubility of this compound.

Caption: Experimental workflow for this compound solubility determination.

References

- 1. China What exactly is the color reagent this compound used to detect 83777-30-4 [chinachemnet.com]

- 2. The mysterious member of those testing projects, the new Trinder's reagent this compound - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 3. This compound sodium salt 83777-30-4 color development principle and its application [vacutaineradditives.com]

- 4. N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline sodium salt (83777-30-4) for sale [vulcanchem.com]

- 5. The new Trinder's Reagent White Powder this compound CAS83777-30-4 Purity â¥99% [vacutaineradditives.com]

- 6. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 7. database.ich.org [database.ich.org]

- 8. Trinder glucose activity test - Wikipedia [en.wikipedia.org]

DAOS CAS number 83777-30-4 properties

An In-depth Technical Guide to DAOS (CAS No. 83777-30-4)

Introduction

N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline, sodium salt, commonly known as this compound, is a highly water-soluble aniline derivative. As a chromogenic substrate and a type of Trinder's reagent, this compound is extensively utilized in clinical diagnostics and biochemical assays.[1][2][3][4] Its primary application lies in the quantitative colorimetric determination of hydrogen peroxide (H₂O₂) generated from enzyme-catalyzed reactions.[5][6] The high sensitivity, stability, and water solubility of this compound make it a superior alternative to traditional chromogenic reagents.[5][7]

Physicochemical and Spectral Properties

The structural and molecular characteristics of this compound contribute significantly to its utility in aqueous biochemical systems. The presence of a sulfopropyl group enhances its water solubility, while the dimethoxy substituents provide stability to the aromatic ring during oxidative reactions.[5] Quantitative properties are summarized below.

General and Physicochemical Properties

| Property | Value | References |

| CAS Number | 83777-30-4 | [5][8][9][10] |

| Molecular Formula | C₁₃H₂₀NO₆SNa | [5][8][9] |

| Molecular Weight | 341.35 - 341.4 g/mol | [5][9][11] |

| Appearance | White to off-white/pale blueish crystalline powder | [5][8][9][11] |

| Purity (Assay) | ≥97.0% to >99% | [5][8][9][12] |

| Water Content | < 0.5% to ≤ 1.0% | [8][10] |

| Density | 1.3 ± 0.1 g/cm³ | [13] |

Solubility and Stability

| Property | Value | References |

| Water Solubility | >50 mg/mL; yields a clear, colorless solution | [5][8] |

| DMSO Solubility | ≥ 36 mg/mL (105.46 mM) | [1][3] |

| Storage | 0–8°C, protect from light and moisture | [5][8][9] |

| Stability | Up to 2-3 years under recommended storage conditions | [5][8] |

Spectrophotometric Properties

| Property | Value | References |

| Absorption Max (λmax) | 593 - 595 nm (for the quinone-imine dye product) | [5][14] |

| Molar Extinction Coefficient (ε) | ≈ 30,000 M⁻¹cm⁻¹ at 595 nm | [5] |

| Optimal pH Range | 5.5 - 9.5 | [14] |

Mechanism of Action: The Trinder Reaction

This compound functions as a hydrogen donor in the Trinder reaction, a common enzymatic method for quantifying H₂O₂.[5] In this reaction, horseradish peroxidase (HRP) catalyzes the oxidative coupling of this compound with a coupling agent, typically 4-aminoantipyrine (4-AA), in the presence of hydrogen peroxide. This reaction yields a highly stable, water-soluble purple or blue quinone-imine dye.[5][15] The intensity of the resulting color is directly proportional to the concentration of H₂O₂ in the sample, which can be quantified spectrophotometrically.[6]

Caption: Oxidative coupling mechanism of this compound via the Trinder reaction.

Experimental Protocols and Applications

The primary utility of this compound is as a terminal chromogenic substrate in multi-step enzymatic assays designed to measure specific analytes. The initial enzymatic reaction is designed to produce a stoichiometric amount of hydrogen peroxide, which is then quantified using the this compound/4-AA/HRP system.

General Experimental Protocol: Analyte Quantification

-

Sample Preparation : Prepare the biological sample (e.g., serum, plasma) according to the specific assay requirements.

-

Enzymatic Reaction : Incubate the sample with a specific oxidase enzyme that acts on the target analyte (e.g., glucose oxidase for glucose, cholesterol oxidase for cholesterol). This reaction consumes the analyte and produces H₂O₂.

-

Chromogenic Reaction : Introduce the chromogenic reagent, containing this compound, 4-aminoantipyrine (4-AA), and horseradish peroxidase (HRP), to the reaction mixture.

-

Incubation : Allow the mixture to incubate, enabling the oxidative coupling reaction to proceed and the colored dye to develop.

-

Spectrophotometric Measurement : Measure the absorbance of the solution at the wavelength of maximum absorption for the quinone-imine dye (typically 590-600 nm).[5]

-

Quantification : Determine the analyte concentration by comparing the sample's absorbance to that of a known standard.

Application Workflow Example: Glucose Assay

This workflow illustrates how this compound is used to determine glucose concentration in a sample. The principle is adaptable for other analytes such as triglycerides, cholesterol, and creatinine by substituting the initial enzyme.[2][16]

Caption: Experimental workflow for a this compound-based glucose assay.

Key Applications

-

Glucose Monitoring : Used in kits for determining blood glucose levels.[2][6][7]

-

Lipid Profiling : Incorporated into assays for total cholesterol, HDL, and triglycerides.[5][16]

-

Renal Function Tests : Applied in the detection of creatinine.[2]

-

Immunossays : Serves as a sensitive substrate in methods like ELISA and immunoblotting.[17]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound Chromogen Substrate Manufacturer China, CAS 83777-30-4 | New Desheng [hbdsbio.com]

- 3. This compound | 83777-30-4 | MOLNOVA [molnova.com]

- 4. This compound | CAS#:83777-30-4 | Chemsrc [chemsrc.com]

- 5. N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline sodium salt (83777-30-4) for sale [vulcanchem.com]

- 6. This compound sodium salt 83777-30-4 color development principle and its application [vacutaineradditives.com]

- 7. The mysterious member of those testing projects, the new Trinder's reagent this compound - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 8. This compound [sorachim.com]

- 9. chemimpex.com [chemimpex.com]

- 10. Trinder Reagent this compound | CAS 83777-30-4 Dojindo [dojindo.com]

- 11. lookchem.com [lookchem.com]

- 12. Trinder Reagent this compound | CAS 83777-30-4 Dojindo [dojindo.com]

- 13. Biochemical reagent | Chemical Product Catalog - Chemsrc [chemsrc.com]

- 14. hbdsbio.com [hbdsbio.com]

- 15. Dojindo Molecular Technologies Inc this compound (1G), CAS:83777-30-4, Highly Water-soluble | Fisher Scientific [fishersci.com]

- 16. China What exactly is the color reagent this compound used to detect 83777-30-4 [chinachemnet.com]

- 17. Do you know the advantages of a versatile Chromogenic substrate this compound 83777-30-4 [vacutaineradditives.com]

The Core of Modern Diagnostics: An In-depth Technical Guide to Trinder's Reagents Like DAOS

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern clinical diagnostics and biochemical research, the quest for sensitive, stable, and reliable analytical methods is paramount. Among the chemical tools that have significantly advanced enzymatic colorimetric assays, the Trinder's reagents, and particularly novel derivatives like N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-3,5-dimethoxy-4-fluoroaniline sodium salt (DAOS), stand out. This guide provides a comprehensive technical overview of this compound, its underlying chemical principles, quantitative data, and detailed experimental protocols for its application in critical biomedical assays.

Introduction to Trinder's Reagents and the Trinder Reaction

The Trinder reaction, first described in 1969, is a cornerstone of many enzymatic assays.[1] Its principle lies in the peroxidative coupling of a phenolic or anilinic chromogen with 4-aminoantipyrine (4-AAP) to produce a stable, colored quinoneimine dye. The reaction is catalyzed by peroxidase and is driven by the hydrogen peroxide (H₂O₂) generated from a preceding analyte-specific enzymatic oxidation. The intensity of the resulting color is directly proportional to the concentration of the analyte of interest.

This compound is a highly water-soluble and stable aniline derivative, making it a superior chromogenic substrate in Trinder-based assays.[2][3] Its advantages include high sensitivity, stability, and a broad pH range for the color-forming reaction.[2][4] These characteristics make it an invaluable reagent for the quantification of a wide array of clinically significant analytes.

Physicochemical and Quantitative Data of this compound

The utility of a chromogenic reagent is defined by its physicochemical properties and the spectral characteristics of the dye it produces. This compound excels in these aspects, offering robust and reproducible results.

| Property | Value | Reference |

| Chemical Name | N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-3,5-dimethoxy-4-fluoroaniline sodium salt | [2] |

| CAS Number | 83777-30-4 | [2] |

| Molecular Formula | C₁₃H₂₀NNaO₆S | [2] |

| Molecular Weight | 341.36 g/mol | |

| Appearance | White to off-white crystalline powder | [1] |

| Solubility | High in water | [2] |

| Molar Absorptivity (ε) | 1.7 x 10⁴ L·mol⁻¹·cm⁻¹ | [5] |

| Maximum Absorption Wavelength (λmax) | 591.7 nm | [5] |

| Assay Sensitivity (Cholesterol) | 0.070 A/(mmol/L) | |

| Limit of Detection (LOD) (Cholesterol) | 0.03 mmol/L | |

| Limit of Quantification (LOQ) (Cholesterol) | 0.09 mmol/L |

The Trinder Reaction Mechanism with this compound

The determination of an analyte using this compound in a Trinder-type assay is a multi-step enzymatic process. The general signaling pathway can be visualized as follows:

General Trinder reaction pathway using this compound.

Key Applications of this compound in Clinical Diagnostics

This compound is a versatile reagent employed in the quantification of numerous analytes. Key applications include:

-

Glucose: In the presence of glucose oxidase, glucose is oxidized to produce gluconic acid and hydrogen peroxide. The subsequent Trinder reaction with this compound allows for the colorimetric determination of blood glucose levels.[4]

-

Cholesterol: Cholesterol esters are first hydrolyzed by cholesterol esterase to free cholesterol, which is then oxidized by cholesterol oxidase to generate hydrogen peroxide. This H₂O₂ is then quantified using this compound.[3]

-

Triglycerides: Triglycerides are hydrolyzed by lipase to glycerol and fatty acids. Glycerol is then phosphorylated by glycerol kinase, and the resulting glycerol-3-phosphate is oxidized by glycerol-3-phosphate oxidase to produce hydrogen peroxide for the Trinder reaction.[3]

-

Uric Acid: Uricase catalyzes the oxidation of uric acid to allantoin and hydrogen peroxide, which is subsequently measured using the this compound/4-AAP system.

Experimental Protocols

The following are generalized protocols for the use of this compound in common clinical assays. It is recommended to optimize reagent concentrations and incubation parameters for specific laboratory conditions and instrumentation.

General Experimental Workflow

A typical experimental workflow for a this compound-based assay.

Example Protocol: Uric Acid Determination

1. Reagent Preparation:

-

Working Reagent: Prepare a solution containing:

-

Phosphate Buffer (e.g., 100 mM, pH 7.0)

-

This compound (e.g., 0.5 mM)

-

4-Aminoantipyrine (4-AAP) (e.g., 0.5 mM)

-

Peroxidase (e.g., 2 U/mL)

-

Uricase (e.g., 0.1 U/mL)

-

A non-ionic surfactant (e.g., Triton X-100, 0.1%) can be included to improve solubility and reduce turbidity.

-

-

Uric Acid Standard: Prepare a stock solution of uric acid (e.g., 1 mg/mL) in a suitable buffer and create a series of dilutions for a standard curve.

-

Blank: Use the buffer solution as a blank.

2. Assay Procedure:

-

Pipette 20 µL of the sample (serum, plasma, or urine), standard, or blank into respective wells of a 96-well microplate.

-

Add 200 µL of the Working Reagent to each well.

-

Mix gently by tapping the plate.

-

Incubate the plate at 37°C for 10 minutes, protected from light.

-

Measure the absorbance at or near 592 nm using a microplate reader.

3. Data Analysis:

-

Subtract the absorbance of the blank from the absorbance of the standards and samples.

-

Plot a standard curve of absorbance versus the concentration of the uric acid standards.

-

Determine the concentration of uric acid in the samples by interpolating their absorbance values on the standard curve.

Example Protocol: Total Cholesterol Determination

1. Reagent Preparation:

-

Working Reagent: Prepare a solution containing:

-

PIPES Buffer (e.g., 50 mM, pH 6.8)

-

This compound (e.g., 0.7 mM)

-

4-Aminoantipyrine (4-AAP) (e.g., 0.7 mM)

-

Peroxidase (e.g., 5 U/mL)

-

Cholesterol Esterase (e.g., 0.4 U/mL)

-

Cholesterol Oxidase (e.g., 0.3 U/mL)

-

A non-ionic surfactant (e.g., Triton X-100, 0.2%)

-

-

Cholesterol Standard: Use a certified cholesterol standard solution to prepare a standard curve.

-

Blank: Use the buffer solution as a blank.

2. Assay Procedure:

-

Pipette 10 µL of the sample (serum or plasma), standard, or blank into respective wells of a 96-well microplate.

-

Add 200 µL of the Working Reagent to each well.

-

Mix gently.

-

Incubate at 37°C for 5 minutes, protected from light.

-

Measure the absorbance at approximately 592 nm.

3. Data Analysis:

-

Follow the same procedure as for the uric acid assay to calculate the total cholesterol concentration in the samples.

Conclusion

Trinder's reagents, exemplified by the advanced derivative this compound, are indispensable tools in modern biochemical and clinical analysis. The high sensitivity, stability, and favorable spectral properties of this compound contribute to the accuracy and reliability of diagnostic assays for a multitude of critical analytes. The detailed understanding of its reaction mechanism and the availability of robust experimental protocols empower researchers and drug development professionals to implement high-throughput, precise, and reproducible analytical methods, ultimately advancing our understanding of health and disease.

References

- 1. N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline s… [cymitquimica.com]

- 2. lookchem.com [lookchem.com]

- 3. The New Trinderâs reagent this compound detection road and "stumbling block" [vacutaineradditives.com]

- 4. The mysterious member of those testing projects, the new Trinder's reagent this compound - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 5. researchgate.net [researchgate.net]

The Central Role of D-Amino Acid Oxidase (DAOS) in Enzymatic Colorimetric Assays: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

D-amino acid oxidase (DAOS), a flavoenzyme renowned for its stereospecificity, serves as a pivotal component in a multitude of enzymatic colorimetric assays. Its ability to catalyze the oxidative deamination of D-amino acids, yielding hydrogen peroxide (H₂O₂), an α-keto acid, and ammonia, forms the cornerstone of these detection methods.[1][2][3] This technical guide provides an in-depth exploration of the core principles, experimental protocols, and quantitative data associated with this compound-based colorimetric assays, offering valuable insights for researchers and professionals in life sciences and drug development.

The most prevalent application of this compound in this context is in coupled enzyme assays. The hydrogen peroxide produced by the this compound-catalyzed reaction acts as a substrate for a secondary reporter enzyme, most commonly horseradish peroxidase (HRP).[1][4] HRP, in the presence of a chromogenic substrate, facilitates an oxidation reaction that results in a quantifiable color change.[1] The intensity of the resulting color is directly proportional to the amount of D-amino acid initially present, enabling sensitive and specific quantification.

Core Principles of this compound-Based Colorimetric Assays

The fundamental principle of these assays hinges on a two-step enzymatic cascade.

Step 1: The this compound Reaction

D-amino acid oxidase specifically acts on D-isomers of amino acids, catalyzing their oxidation. This reaction can be summarized as follows:

D-Amino Acid + O₂ + H₂O --(this compound)--> α-Keto Acid + NH₃ + H₂O₂

Step 2: The Colorimetric Detection of Hydrogen Peroxide

The hydrogen peroxide generated in the first step is the key analyte for the colorimetric readout. The most common method involves a peroxidase-coupled reaction.

H₂O₂ + Chromogenic Substrate --(Peroxidase)--> Oxidized Colored Product + H₂O

A variety of chromogenic substrates are employed, each with distinct spectral properties. Common examples include:

-

4-Aminoantipyrine (4-AAP) in the presence of a coupling agent like phenol, forming a quinoneimine dye with an absorbance maximum around 505 nm.[1]

-

o-Dianisidine , which upon oxidation, produces a colored product.[1]

-

DA-67 (10-(carboxymethylaminocarbonyl)-3,7-bis(dimethylamino) phenothiazine sodium salt), which is oxidized to methylene blue, with an absorbance maximum at 668 nm.[5][6]

Alternative detection methods that do not rely on peroxidase coupling also exist. These can involve the direct reduction of redox dyes by this compound or coupling the production of ammonia to a glutamate dehydrogenase (GDH) reaction, where the consumption of NADH is monitored at 340 nm.[1]

Visualization of Key Pathways and Workflows

To facilitate a clearer understanding of the underlying mechanisms and experimental procedures, the following diagrams illustrate the core signaling pathway of a typical this compound-based colorimetric assay and a generalized experimental workflow.

Quantitative Data Summary

The performance of this compound-based colorimetric assays can vary depending on the specific chromogenic substrate, enzyme source, and experimental conditions. The following table summarizes key quantitative parameters from various studies to provide a comparative overview.

| Assay Type | Chromogenic System | Substrate | Detection Limit | Linear Range | Wavelength (nm) | Reference |

| Colorimetric | 4-AAP / Phenol | D-Amino Acids | Not Specified | Not Specified | 505 | [1] |

| Colorimetric | DA-67 / Peroxidase | Cadaverine | 2.8 U/L | 2.8 - 9.0 U/L | 668 | [6] |

| Colorimetric | HRP / OPD | D-Amino Acids | Not Specified | Not Specified | Not Specified | |

| Colorimetric | Calixarene-capped AuNPs | 1,6-hexanediamine | 0.062 mU/mL | 0.15 - 4.5 mU/mL | Not Specified | [7][8] |

| Colorimetric Biosensor | Magnetic DAO / AuNRs | Histamine | 1.23 µM | 5 - 160 µM | Not Specified | [9][10] |

| Fluorometric | Amplex UltraRed / HRP | D-Amino Acids | Not Specified | Not Specified | Not Specified | [1] |

Detailed Experimental Protocols

Precise and reproducible results in enzymatic assays are contingent on meticulous adherence to experimental protocols. Below are detailed methodologies for two common this compound colorimetric assays.

Protocol 1: Horseradish Peroxidase and 4-Aminoantipyrine (4-AAP) Coupled Assay[1]

This protocol is adapted for use in both microcuvettes and 96-well microplates.

1. Reagent Preparation:

- Buffer: 75 mM disodium pyrophosphate buffer, pH 8.5.

- 4-AAP Solution: 1.5 mM 4-aminoantipyrine in buffer.

- Phenol Solution: 2 mM phenol in buffer.

- HRP Solution: 2.5 U/mL Horseradish Peroxidase in buffer.

- D-Amino Acid Solution: Prepare a stock solution of the D-amino acid of interest in the buffer. The final concentration should be optimized based on the Kₘ of the this compound for that substrate.

- This compound Enzyme: A solution of D-amino acid oxidase (e.g., ~0.05 U).

2. Assay Procedure (96-well microplate format):

- To each well of a 96-well microplate, add the following in order:

- D-amino acid solution

- 4-AAP solution

- Phenol solution

- HRP solution

- Adjust the total volume to 280-290 µL with the pyrophosphate buffer.

- Initiate the reaction by adding 10-20 µL of the this compound enzyme solution.

- Immediately place the microplate in a microplate reader.

- Monitor the increase in absorbance at 505 nm over time.

3. Data Analysis:

- Calculate the initial rate of the reaction (ΔAbs₅₀₅ nm /min).

- The this compound activity can be calculated using the molar extinction coefficient of the quinoneimine dye (6.58 mM⁻¹cm⁻¹).[1]

Protocol 2: Glutamate Dehydrogenase (GDH) Coupled Assay for Ammonium Production[1]

This assay measures the ammonia produced by the this compound reaction.

1. Reagent Preparation:

- Buffer: 75 mM disodium pyrophosphate buffer, pH 8.5.

- α-Ketoglutarate Solution: 5 mM α-ketoglutarate in buffer.

- NADH Solution: 0.25 mM NADH in buffer.

- GDH Solution: 10 U/mL Glutamate Dehydrogenase in buffer.

- D-Amino Acid Solution: Prepare a stock solution of the D-amino acid of interest in the buffer.

- This compound Enzyme: A solution of D-amino acid oxidase (e.g., ~1 U).

2. Assay Procedure (Cuvette format):

- Prepare a reaction mixture containing the D-amino acid solution, α-ketoglutarate solution, NADH solution, and GDH solution in the pyrophosphate buffer.

- Transfer 1 mL of this solution to a quartz microcuvette.

- Record the initial absorbance at 340 nm.

- Initiate the reaction by adding 10 µL of the this compound enzyme solution.

- Monitor the decrease in absorbance at 340 nm over time.

3. Data Analysis:

- The decrease in absorbance at 340 nm is due to the oxidation of NADH to NAD⁺ by GDH in the presence of ammonia.

- The rate of NADH consumption is proportional to the rate of ammonia production by this compound.

- This compound activity can be calculated using the molar extinction coefficient of NADH (6.22 mM⁻¹cm⁻¹).

Applications in Research and Drug Development

This compound-based colorimetric assays are versatile tools with broad applications. In clinical chemistry, they are utilized for the diagnosis and monitoring of various conditions. For instance, diamine oxidase (DAO), a type of this compound, is a biomarker for intestinal mucosal integrity, and its activity is assessed in patients with suspected histamine intolerance.[11][12][13][14]

In drug development, these assays are invaluable for high-throughput screening of potential this compound inhibitors.[15] Given the role of this compound in regulating the levels of D-serine, a co-agonist of NMDA receptors in the brain, inhibitors of this compound are being investigated as potential therapeutics for neurological and psychiatric disorders such as schizophrenia.[2][3] The simplicity, sensitivity, and adaptability of colorimetric assays make them well-suited for such screening campaigns.

Furthermore, these assays are employed in the food industry and in biosensor development for the detection of D-amino acids, which can be indicators of food quality and freshness.[3][9][10]

Conclusion

D-amino acid oxidase plays a critical and multifaceted role in enzymatic colorimetric assays. The principle of coupling its specific oxidative activity with a robust color-producing system, typically involving horseradish peroxidase, has led to the development of sensitive and reliable methods for the quantification of D-amino acids and the assessment of this compound activity itself. The versatility of these assays, underscored by the various available chromogenic substrates and detection principles, ensures their continued relevance in diverse fields, from fundamental research and clinical diagnostics to drug discovery and food science. The detailed protocols and quantitative data presented in this guide offer a solid foundation for the implementation and optimization of this compound-based colorimetric assays in the laboratory.

References

- 1. Assays of D-Amino Acid Oxidase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. frontiersin.org [frontiersin.org]

- 3. D-amino acid oxidase - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Sensitive colorimetric assay of serum diamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The colorimetric assay of diamine oxidase activity with high sensitivity based on calixarene derivative-capped gold nanoparticles - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Colorimetric Biosensor Based on Magnetic Enzyme and Gold Nanorods for Visual Detection of Fish Freshness - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Colorimetric Biosensor Based on Magnetic Enzyme and Gold Nanorods for Visual Detection of Fish Freshness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Standardization of a colorimetric technique for determination of enzymatic activity of diamine oxidase (DAO) and its application in patients with clinical diagnosis of histamine intolerance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Advances in the Clinical Application of Histamine and Diamine Oxidase (DAO) Activity: A Review | MDPI [mdpi.com]

- 13. Standardization of a colorimetric technique for determination of enzymatic activity of diamine oxidase (DAO) and its application in patients with clinical diagnosis of histamine intolerance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Core Protocols for Utilizing D-Amino Acid Oxidase (DAO) in Laboratory Settings

This guide provides a comprehensive overview of the fundamental protocols for working with D-Amino Acid Oxidase (DAO) in a laboratory environment. It is intended for researchers, scientists, and drug development professionals engaged in studying the enzymatic activity of DAO, its role in biological pathways, and the discovery of novel inhibitors.

Introduction to D-Amino Acid Oxidase (DAO)

D-Amino Acid Oxidase (DAO or DAAO) is a flavoenzyme that catalyzes the oxidative deamination of D-amino acids, producing the corresponding α-keto acids, ammonia, and hydrogen peroxide.[1][2][3] In the central nervous system, DAO plays a critical role in regulating the levels of D-serine, an endogenous co-agonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2][4][5][6] Dysregulation of D-serine metabolism due to altered DAO activity has been implicated in various neurological and psychiatric disorders, including schizophrenia and amyotrophic lateral sclerosis (ALS).[1][7][8] Consequently, the inhibition of DAO is a promising therapeutic strategy for conditions associated with NMDA receptor hypofunction.[4][6][9]

Experimental Protocols for Measuring DAO Activity

Several methods are available to determine DAO activity in various samples, including purified recombinant enzymes, cell lysates, and tissue homogenates. The choice of assay depends on the specific research question, available equipment, and required sensitivity.

This method measures the production of hydrogen peroxide, a product of the DAO-catalyzed oxidation of a D-amino acid substrate.[4]

Detailed Methodology:

-

Reagent Preparation:

-

Prepare an assay buffer (e.g., 75 mM Sodium Pyrophosphate, pH 8.5).

-

Prepare a solution containing the D-amino acid substrate (e.g., D-serine), horseradish peroxidase (HRP), and a chromogenic HRP substrate (e.g., o-dianisidine) in the assay buffer.

-

Dissolve inhibitor compounds in a suitable solvent, such as DMSO.

-

-

Assay Procedure:

-

Add the inhibitor compound at various concentrations to the wells of a 96-well plate. Include a vehicle control (e.g., DMSO).

-

Initiate the enzymatic reaction by adding the DAO enzyme preparation to each well.

-

Incubate the plate under controlled conditions (e.g., 37°C).

-

Monitor the change in absorbance over time using a UV/Vis spectrophotometer at a wavelength appropriate for the chosen chromogenic substrate. The rate of reaction is proportional to the DAO activity.

-

-

Data Analysis:

-

Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Table 1: Typical Reagent Concentrations for Spectrophotometric DAO Assay

| Reagent | Final Concentration |

| DAO Enzyme | Varies (e.g., 5 nM for purified hDAAO) |

| D-serine | Varies (e.g., 50 mM) |

| Horseradish Peroxidase (HRP) | Varies (e.g., 1 U/mL) |

| Chromogenic Substrate | Varies |

| Assay Buffer | 75 mM Sodium Pyrophosphate, pH 8.5 |

Fluorometric assays offer higher sensitivity and are suitable for samples with low DAO activity. Commercially available kits provide a straightforward method for determining DAO activity.[10]

Detailed Methodology (based on a typical kit):

-

Sample Preparation:

-

For tissue or cell lysates, homogenize the sample in the provided assay buffer on ice. It is recommended to include a protease inhibitor cocktail.

-

Centrifuge the homogenate at 10,000 × g for 5 minutes at 4°C.

-

Collect the supernatant for the assay.

-

-

Reagent Preparation:

-

Reconstitute lyophilized components (e.g., DAO substrate, enzyme mix, positive control) in the assay buffer as per the kit instructions.

-

Prepare a standard curve using the provided hydrogen peroxide (H2O2) standard.

-

-

Assay Procedure:

-

Add the sample supernatant to the wells of a black 96-well plate. Adjust the volume with assay buffer.

-

For each sample, prepare a parallel background control reaction without the DAO substrate.

-

Prepare a reaction mix containing the DAO substrate, enzyme mix, and a fluorescent probe.

-

Add the reaction mix to the sample wells and a background/standard mix to the control and standard wells.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Measure the fluorescence in kinetic mode using a microplate reader with appropriate excitation and emission wavelengths (e.g., λex = 535 nm / λem = 587 nm).

-

-

Data Analysis:

-

Subtract the 0 standard reading from all readings.

-

Plot the H2O2 standard curve.

-

If the sample background control reading is significant, subtract it from the corresponding sample reading.

-

Calculate the DAO activity of the test sample based on the standard curve and the reaction time.

-

Table 2: Components of a Typical Fluorometric DAO Activity Assay Kit

| Component | Purpose |

| DAO Assay Buffer | Provides optimal pH and ionic strength for the reaction. |

| DAO Probe (in DMSO) | Generates a fluorescent signal in the presence of H2O2. |

| DAO Substrate | The D-amino acid that is oxidized by DAO. |

| DAO Enzyme Mix | Contains enzymes that couple H2O2 production to the fluorescent probe. |

| H2O2 Standard | Used to generate a standard curve for quantifying H2O2. |

| DAO Positive Control | A known amount of DAO enzyme to validate the assay. |

In Vivo Protocol: Measuring D-serine Levels in Brain Tissue

A key application for DAO research is the in vivo assessment of DAO inhibitor efficacy by measuring changes in D-serine levels in the brain.

Detailed Methodology:

-

In Vivo Administration of DAO Inhibitor:

-

Administer the DAO inhibitor to rodents via an appropriate route (e.g., oral gavage, intraperitoneal injection).

-

-

Tissue Collection and Homogenization:

-

At specified time points after administration, euthanize the animals and rapidly dissect the brain regions of interest (e.g., cerebellum, cortex).

-

Homogenize the tissue in an ice-cold buffer.

-

-

Sample Preparation:

-

Stop the enzymatic reaction and precipitate proteins by adding perchloric acid.

-

Centrifuge the samples at high speed (e.g., 15,000 x g) at 4°C.

-

Collect the supernatant containing the amino acids.

-

-

D-serine Quantification by HPLC with Fluorescence Detection:

-

Derivatize the amino acids in the supernatant with a fluorescent tagging agent.

-

Inject the derivatized sample into an HPLC system.

-

Separate the amino acids using a suitable column and mobile phase.

-

Detect the fluorescent derivatives using a fluorescence detector with appropriate excitation and emission wavelengths.

-

Quantify the D-serine concentration by comparing the peak area to a standard curve generated with known concentrations of D-serine.

-

Table 3: Representative Data of D-serine Levels in Mouse Brain Following DAO Inhibitor Administration

| Brain Region | Vehicle Control (nmol/g) | DAO Inhibitor (nmol/g) | Fold Increase |

| Cerebellum | 5.2 ± 0.8 | 15.6 ± 2.1 | 3.0 |

| Cortex | 2.1 ± 0.4 | 7.4 ± 1.2 | 3.5 |

| Hippocampus | 3.5 ± 0.6 | 12.3 ± 1.9 | 3.5 |

| Note: These are illustrative values and should be replaced with experimentally derived data. |

Signaling Pathway and Experimental Workflows

The following diagrams illustrate the key signaling pathway involving DAO and a typical experimental workflow for studying DAO inhibitors.

Conceptual Framework: Drug Affinity and Off-target Scaffolding (DAOS)

While "Drug Affinity and Off-target Scaffolding (this compound)" is not a standardized acronym for a specific protocol, it conceptually encompasses key stages in early drug discovery. This framework involves identifying potent compounds for a primary target while simultaneously assessing and minimizing their interactions with unintended biological targets.

The following diagram illustrates a logical workflow for a this compound-centric approach in drug discovery.

References

- 1. The neurobiology of D-amino acid oxidase (DAO) and its involvement in schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are DAAO inhibitors and how do they work? [synapse.patsnap.com]

- 3. Assays of D-Amino Acid Oxidase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. The neurobiology of D-amino acid oxidase and its involvement in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Frontiers | Focus on the Role of D-serine and D-amino Acid Oxidase in Amyotrophic Lateral Sclerosis/Motor Neuron Disease (ALS) [frontiersin.org]

- 8. Frontiers | Activity of D-amino acid oxidase is widespread in the human central nervous system [frontiersin.org]

- 9. benchchem.com [benchchem.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide on the Core Mechanism of Action of Diamine Oxidase with Peroxidase

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diamine oxidase (DAO), also known as histaminase, is a crucial copper-containing amine oxidase that plays a pivotal role in the metabolism of biogenic amines, most notably histamine.[1][2][3] Its enzymatic activity is essential for maintaining homeostasis and preventing the adverse effects of excess histamine and other diamines in the body. The catalytic function of DAO results in the production of an aldehyde, ammonia, and hydrogen peroxide (H₂O₂).[4] This production of H₂O₂ links the action of DAO to the activity of peroxidases, a large family of enzymes that catalyze the oxidation of a wide variety of substrates using hydrogen peroxide as the electron acceptor.[5] The coupled activity of DAO and peroxidase is not only a fundamental biological process but also forms the basis for numerous quantitative assays used in research and clinical diagnostics.[2][6] This technical guide provides an in-depth exploration of the core mechanism of action of DAO in conjunction with peroxidase, offering valuable insights for researchers, scientists, and professionals involved in drug development.

Core Mechanism of Action: A Two-Step Enzymatic Cascade

The mechanism of action of DAO with peroxidase is a sequential, two-enzyme system. The process begins with the oxidative deamination of a primary amine substrate by DAO, followed by the peroxidase-catalyzed oxidation of a chromogenic or fluorogenic substrate by the H₂O₂ generated in the first reaction.

Step 1: Oxidative Deamination by Diamine Oxidase (DAO)

DAO catalyzes the oxidative deamination of its substrates, which include histamine, putrescine, and cadaverine.[3][7][8] The overall reaction can be summarized as follows:

R-CH₂-NH₂ + H₂O + O₂ → R-CHO + NH₃ + H₂O₂[4]

Where 'R' represents the remainder of the substrate molecule. For instance, in the case of histamine, the product is imidazole-4-acetaldehyde.[9] This reaction is critical for the inactivation of biologically active amines.

Step 2: Peroxidase-Catalyzed Oxidation

The hydrogen peroxide produced by the DAO reaction serves as a substrate for peroxidases, such as horseradish peroxidase (HRP). Peroxidases, in their activated state, then oxidize a variety of hydrogen-donating substrates.[5][10] This reaction is often harnessed in laboratory settings for the quantitative determination of DAO activity by using a substrate that produces a colored or fluorescent product upon oxidation.[2][6]

Reduced Chromogenic/Fluorogenic Substrate + H₂O₂ --(Peroxidase)--> Oxidized Colored/Fluorescent Product + 2H₂O

Quantitative Data Presentation

The following tables summarize key quantitative data for Diamine Oxidase and Horseradish Peroxidase, providing a basis for experimental design and data interpretation.

Table 1: Kinetic Parameters of Diamine Oxidase (DAO)

| Enzyme Source | Substrate | Kₘ (mM) | Vₘₐₓ (units/mg) | k_cat (s⁻¹) | Optimal pH | Reference(s) |

| Porcine Kidney | Histamine | 0.02 | - | - | 6.3 - 7.4 | [3][11] |

| Porcine Kidney | Putrescine | 0.35 | - | - | 6.3 - 7.4 | [3] |

| Porcine Kidney | Spermidine | 3.3 | - | - | - | [3] |

| Human Intestinal | Histamine | 0.019 | - | - | 6.4 - 6.6 | [12] |

| Human Intestinal | Putrescine | 0.083 | - | - | 6.6 - 7.0 | [12] |

| Pea Seedling | Cadaverine | - | - | - | - | [4][13] |

Note: Vₘₐₓ and k_cat values are often dependent on the specific assay conditions and purity of the enzyme preparation, and thus are not always reported in a standardized format. The provided unit for Vmax is as reported in the source.

Table 2: Kinetic Parameters of Horseradish Peroxidase (HRP)

| Substrate | Co-substrate | Kₘ (mM) | Vₘₐₓ (µM/min) | k_cat (s⁻¹) | Optimal pH | Reference(s) |

| Hydrogen Peroxide | o-Dianisidine | 0.19 | 0.62 | - | - | [10] |

| ABTS | Hydrogen Peroxide | - | - | - | - |

Note: Kinetic parameters for HRP are highly dependent on the specific chromogenic/fluorogenic substrate used.

Table 3: Inhibitors of Diamine Oxidase (DAO)

| Inhibitor | Type of Inhibition | Kᵢ | IC₅₀ | Reference(s) |

| Aminoguanidine | Irreversible | - | 1.1 x 10⁻⁵ M (human intestinal) | [12][14] |

| Semicarbazide | - | - | - | [11] |

| Methylguanidine | Non-competitive | 5 x 10⁻⁵ M | - | [15] |

| Berenil | Mixed/Partial Competitive | nM range | - | [7] |

| Pentamidine | Mixed/Partial Competitive | nM range | - | [7] |

| Cimetidine | - | - | Causes 25% inhibition at high doses | [16] |

Note: The inhibitory constants (Kᵢ) and IC₅₀ values can vary depending on the enzyme source, substrate, and assay conditions.

Experimental Protocols

A detailed methodology for a key experiment is provided below.

Spectrophotometric Assay for Diamine Oxidase Activity using a Peroxidase-Coupled Reaction

This protocol describes a common method to determine DAO activity by measuring the production of H₂O₂ using horseradish peroxidase (HRP) and a chromogenic substrate, such as Amplex® Red.

Materials:

-

Diamine Oxidase (DAO) sample (e.g., purified enzyme, tissue homogenate)

-

DAO substrate (e.g., putrescine, histamine) solution (typically 10-20 mM stock)

-

Horseradish Peroxidase (HRP) solution (e.g., 10 U/mL)

-

Amplex® Red reagent (or other suitable chromogenic/fluorogenic substrate) solution (e.g., 10 mM in DMSO)

-

Reaction buffer (e.g., 100 mM sodium phosphate buffer, pH 7.4)

-

96-well microplate (black for fluorescence)

-

Microplate reader capable of measuring absorbance or fluorescence at the appropriate wavelengths for the chosen substrate.

Procedure:

-

Preparation of Reagents:

-

Prepare a working solution of the DAO substrate in the reaction buffer to the desired final concentration (e.g., 1 mM).

-

Prepare a working solution of HRP in the reaction buffer (e.g., 0.2 U/mL).

-

Prepare a working solution of Amplex® Red in the reaction buffer (e.g., 100 µM). Protect from light.

-

-

Assay Setup:

-

In a 96-well microplate, add the following to each well:

-

50 µL of the DAO sample (or buffer for blank/control).

-

50 µL of the HRP working solution.

-

50 µL of the Amplex® Red working solution.

-

-

Incubate the plate at 37°C for 5-10 minutes to pre-warm the reagents.

-

-

Initiation of the Reaction:

-

Start the reaction by adding 50 µL of the DAO substrate working solution to each well.

-

-

Measurement:

-

Immediately place the microplate in the plate reader.

-

Measure the increase in absorbance or fluorescence over time (e.g., every 1-2 minutes for 30-60 minutes) at the appropriate wavelengths for the oxidized product of your chosen substrate (e.g., for resorufin, the product of Amplex Red oxidation, excitation ~571 nm and emission ~585 nm).

-

-

Data Analysis:

-

Calculate the initial reaction rate (V₀) from the linear portion of the absorbance/fluorescence versus time curve.

-

DAO activity can be calculated using a standard curve of known H₂O₂ concentrations.

-

Mandatory Visualizations

Signaling Pathways

The products of the DAO-peroxidase reaction, namely hydrogen peroxide and aminoaldehydes, can influence cellular signaling pathways. H₂O₂ is a well-known reactive oxygen species (ROS) that can act as a second messenger, modulating pathways such as NF-κB and Nrf2, which are involved in inflammation and oxidative stress responses. The aminoaldehydes, such as imidazole acetaldehyde, are reactive electrophiles that can form adducts with cellular nucleophiles like proteins and DNA, potentially leading to cellular stress and activation of downstream signaling cascades.[2][17]

Caption: Signaling pathways influenced by DAO-peroxidase reaction products.

Experimental Workflow

The following diagram illustrates the typical workflow for a DAO activity assay using a peroxidase-coupled method.

Caption: Workflow for a peroxidase-coupled DAO activity assay.

Conclusion

The interplay between diamine oxidase and peroxidase represents a fundamental biochemical mechanism with significant physiological and analytical implications. For researchers and drug development professionals, a thorough understanding of this coupled enzymatic reaction is paramount. The quantitative data, detailed experimental protocols, and visual representations of the associated pathways and workflows provided in this guide offer a solid foundation for further investigation and application. Future research may further elucidate the specific signaling roles of the aldehyde products of DAO and explore the therapeutic potential of modulating this enzymatic cascade in various pathological conditions.

References

- 1. semanticscholar.org [semanticscholar.org]

- 2. Aldehydes: Structure, Effects, and Detection Methods - Creative Proteomics [creative-proteomics.com]

- 3. Purification and characterization of diamine oxidase from porcine kidney and intestine [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Inactivation kinetics of horseradish peroxidase (HRP) by hydrogen peroxide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanism of reaction of hydrogen peroxide with horseradish peroxidase: identification of intermediates in the catalytic cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The structure and inhibition of human diamine oxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | The Rate of Histamine Degradation by Diamine Oxidase Is Compromised by Other Biogenic Amines [frontiersin.org]

- 9. Imidazole-4-acetaldehyde - Wikipedia [en.wikipedia.org]

- 10. youtube.com [youtube.com]

- 11. scientificlabs.co.uk [scientificlabs.co.uk]

- 12. Distribution and properties of human intestinal diamine oxidase and its relevance for the histamine catabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Oxidative deamination of 2-hydroxy derivatives of putrescine and cadaverine by pea-seedling and pig-kidney diamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Kinetic studies on the inhibition mechanism of diamine oxidase from porcine kidney by aminoguanidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Diamine oxidase (histaminase) in chronic renal disease and its inhibition in vitro by methylguanidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Daily variations of serum diamine oxidase and the influence of H1 and H2 blockers: a critical approach to routine diamine oxidase assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Intracellular signaling pathways involved in acetaldehyde-induced collagen and fibronectin gene expression in human hepatic stellate cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Hydrogen Peroxide Detection using the DAOS Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrogen peroxide (H₂O₂) is a key reactive oxygen species (ROS) that plays a dual role in biological systems. At low concentrations, it functions as a critical signaling molecule in various cellular pathways. However, at elevated levels, it can induce oxidative stress and cellular damage, contributing to the pathology of numerous diseases. Accurate and sensitive detection of H₂O₂ is therefore crucial for research in cell biology, drug discovery, and diagnostics.

The DAOS protocol is a sensitive and reliable colorimetric method for the quantification of hydrogen peroxide. This method is based on the Trinder reaction, where in the presence of horseradish peroxidase (HRP), hydrogen peroxide oxidatively couples with a chromogenic substrate, N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline, sodium salt (this compound), and 4-aminoantipyrine (4-AAP) to produce a stable, water-soluble purple quinoneimine dye. The intensity of the color produced is directly proportional to the hydrogen peroxide concentration in the sample and can be measured spectrophotometrically.

Principle of the Assay

The this compound assay for hydrogen peroxide detection is a two-step enzymatic reaction. In the first step, an oxidase enzyme (e.g., glucose oxidase, cholesterol oxidase) can be used to generate hydrogen peroxide from a specific substrate. In the second, quantitative step, the generated H₂O₂ reacts with this compound and 4-AAP in the presence of HRP. The resulting purple quinoneimine dye exhibits a maximum absorbance at or around 595 nm, allowing for the sensitive determination of H₂O₂ concentration.

Quantitative Data Summary

The performance of the this compound protocol for hydrogen peroxide detection is summarized in the table below. The data presented are typical values and may vary depending on the specific experimental conditions and reagents used.

| Parameter | Value | Reference(s) |

| Detection Method | Colorimetric (Spectrophotometry) | |

| Chromogenic Substrate | This compound | |

| Coupling Agent | 4-Aminoantipyrine (4-AAP) | |

| Enzyme | Horseradish Peroxidase (HRP) | |

| Wavelength of Max Absorbance (λmax) | ~595 nm | [1] |

| Molar Extinction Coefficient (ε) | ~30,000 M⁻¹cm⁻¹ at 595 nm | [1] |

| Detection Limit | As low as 0.1 µM | [1] |

| Linear Range | Dependent on assay conditions | |

| Optimal pH for HRP | ~6.0 (working range pH 4.0 - 9.0) | |

| This compound Reagent Storage | 0-5°C, protected from light |

Experimental Protocols

Materials and Reagents

-

N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline, sodium salt (this compound)

-

4-Aminoantipyrine (4-AAP)

-

Horseradish Peroxidase (HRP), Type VI, ~250-330 units/mg solid

-

Hydrogen Peroxide (H₂O₂), 30% solution

-

Phosphate Buffer (e.g., 100 mM, pH 6.0)

-

96-well clear microplates

-

Microplate reader capable of measuring absorbance at 595 nm

-

Ultrapure water

Preparation of Reagents

1. This compound Stock Solution (e.g., 10 mM):

-

Dissolve the appropriate amount of this compound powder in ultrapure water to make a 10 mM stock solution.

-

Store in the dark at 4°C. This solution is stable for several weeks.

2. 4-AAP Stock Solution (e.g., 100 mM):

-

Dissolve the appropriate amount of 4-AAP powder in ultrapure water to make a 100 mM stock solution.

-

Store at 4°C.

3. HRP Stock Solution (e.g., 1 mg/mL):

-

Dissolve 1 mg of HRP in 1 mL of phosphate buffer (100 mM, pH 6.0).

-

Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

4. Hydrogen Peroxide Standard Stock Solution (e.g., 100 mM):

-

Dilute the 30% H₂O₂ solution in ultrapure water to obtain a stock solution of approximately 100 mM. The exact concentration should be determined spectrophotometrically by measuring the absorbance at 240 nm (molar extinction coefficient of H₂O₂ at 240 nm is 43.6 M⁻¹cm⁻¹).

-

This stock solution should be freshly prepared.

5. Working Reagent Solution:

-

Prepare a working reagent solution by mixing the stock solutions in phosphate buffer (100 mM, pH 6.0). The final concentrations in the reaction mixture should be optimized but typical ranges are:

-

This compound: 0.1 - 1.0 mM

-

4-AAP: 0.2 - 2.0 mM

-

HRP: 1 - 5 U/mL

-

-

This solution should be prepared fresh before each experiment and protected from light.

Hydrogen Peroxide Standard Curve Preparation

-

Prepare a series of H₂O₂ standards by diluting the 100 mM H₂O₂ standard stock solution with phosphate buffer (100 mM, pH 6.0). A typical concentration range for the standard curve is 0 - 50 µM.

-

Pipette 50 µL of each standard concentration in duplicate or triplicate into the wells of a 96-well microplate.

-

Add 50 µL of phosphate buffer to the blank wells.

Sample Preparation and Assay Procedure

-

Prepare your samples. Samples may need to be diluted in phosphate buffer to ensure the H₂O₂ concentration falls within the linear range of the assay.

-

Pipette 50 µL of your prepared samples into separate wells of the 96-well microplate.

-

Add 150 µL of the freshly prepared Working Reagent Solution to all wells (standards, samples, and blank). The final volume in each well will be 200 µL.

-

Incubate the plate at room temperature for 15-30 minutes , protected from light. The incubation time may need to be optimized for your specific application.

-

Measure the absorbance at 595 nm using a microplate reader.

-

Calculate the H₂O₂ concentration in your samples by subtracting the absorbance of the blank from the absorbance of the standards and samples, and then plotting a standard curve of absorbance versus H₂O₂ concentration. Determine the concentration of your samples from the linear portion of the standard curve.

Potential Interfering Substances

The Trinder reaction, on which the this compound protocol is based, can be subject to interference from reducing agents that can compete with the chromogenic substrate or directly reduce the colored product. It is important to be aware of these potential interferences and to include appropriate controls in your experiments.

-

Ascorbic acid (Vitamin C): A well-known interfering substance that can lead to an underestimation of H₂O₂ levels.[2][3]

-

p-Diphenols: Compounds such as homogentisic acid and gentisic acid can interfere with the assay.[4]

-

Thiols: High concentrations of thiols (e.g., dithiothreitol, DTT) can interfere with the reaction.

-

Bilirubin: Can cause interference in some Trinder-based assays.[5]

To mitigate interference, sample preparation steps such as deproteinization or the use of specific scavengers for the interfering substance may be necessary. It is always recommended to run a spiked sample control to assess the potential for interference in your specific sample matrix.

Visualizations

Signaling Pathway of this compound-based H₂O₂ Detection

Caption: General experimental workflow for the this compound hydrogen peroxide assay.

References

- 1. assaygenie.com [assaygenie.com]

- 2. researchgate.net [researchgate.net]

- 3. Mechanism of ascorbic acid interference in biochemical tests that use peroxide and peroxidase to generate chromophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanisms of interference of p-diphenols with the Trinder reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Negative interferences by calcium dobesilate in the detection of five serum analytes involving Trinder reaction-based assays | PLOS One [journals.plos.org]

Application Note & Protocol: Enzymatic Determination of Glucose in Serum using Glucose Oxidase

Topic: Enzymatic Determination of Glucose in Serum

Audience: Researchers, scientists, and drug development professionals.